2-Bromo-4-methoxybenzoyl chloride
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Overview
Description
2-Bromo-4-methoxybenzoyl chloride: is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the 2-position and a methoxy group at the 4-position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxybenzoyl chloride typically involves the bromination of 4-methoxybenzoyl chloride. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction: The compound can be reduced to 2-Bromo-4-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, alcohols, or thiols in the presence of a base such as pyridine or triethylamine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Coupling reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate (K2CO3) in an organic solvent.
Major Products Formed
Nucleophilic substitution: Amides, esters, and thioesters.
Reduction: 2-Bromo-4-methoxybenzyl alcohol.
Coupling reactions: Biaryl compounds.
Scientific Research Applications
2-Bromo-4-methoxybenzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in coupling reactions.
Biology: In the development of bioactive compounds and as a building block for the synthesis of potential drug candidates.
Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxybenzoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The presence of the bromine atom and methoxy group on the benzene ring influences the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: Lacks the bromine atom, making it less reactive in certain coupling reactions.
2-Bromo-4-chlorobenzoyl chloride: Has a chlorine atom instead of a methoxy group, leading to different reactivity and applications.
2-Bromo-4-nitrobenzoyl chloride: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness
2-Bromo-4-methoxybenzoyl chloride is unique due to the presence of both the bromine atom and the methoxy group on the benzene ring. This combination of substituents provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to participate in various reactions, such as nucleophilic substitution, reduction, and coupling reactions, highlights its importance in scientific research and industrial applications .
Properties
Molecular Formula |
C8H6BrClO2 |
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Molecular Weight |
249.49 g/mol |
IUPAC Name |
2-bromo-4-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H6BrClO2/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3 |
InChI Key |
PBNJJBLANYLAQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)Cl)Br |
Origin of Product |
United States |
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